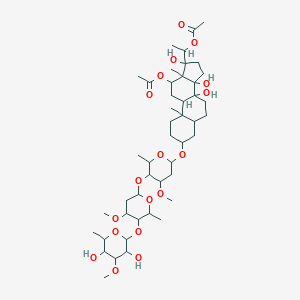

Marsdekoiside C

Descripción

Marsdekoiside C is a pregnane glycoside ester first isolated from Marsdenia koi Tsiang (萝藦科植物大叶牛奶菜) via methanol extraction and chromatographic techniques . Its structure was elucidated through IR, ¹H-NMR, ¹³C-NMR, and FAB-MS analyses, confirming a pregnane backbone with glycosidic substitutions . Key physicochemical properties include:

- Molecular formula: Not explicitly stated in evidence, but inferred to align with related compounds (e.g., Marsdekoiside A: C₃₄H₅₄O₁₂) .

- Physical state: White amorphous powder .

- Melting point: 156–158°C .

- Optical rotation: [α]D = +25° (c = 0.20, methanol) .

- Pharmacological activity: Exhibits anti-fertility effects in female SD rats without estrogenic activity, suggesting a unique mechanism distinct from hormonal pathways .

Propiedades

Número CAS |

139502-16-2 |

|---|---|

Fórmula molecular |

C46H76O18 |

Peso molecular |

917.1 g/mol |

Nombre IUPAC |

[17-(1-acetyloxyethyl)-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] acetate |

InChI |

InChI=1S/C46H76O18/c1-22-36(49)40(56-11)37(50)41(59-22)64-39-24(3)58-35(20-31(39)55-10)63-38-23(2)57-34(19-30(38)54-9)62-29-13-14-42(7)28(18-29)12-15-45(52)32(42)21-33(61-27(6)48)43(8)44(51,16-17-46(43,45)53)25(4)60-26(5)47/h22-25,28-41,49-53H,12-21H2,1-11H3 |

Clave InChI |

QWXNVJDFMDISDX-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)OC(=O)C)O)O)C)OC(=O)C)O)C)C)C)O)OC)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)OC(=O)C)O)O)C)OC(=O)C)O)C)C)C)O)OC)O |

Sinónimos |

12,20-di-O-acetyl-dihydrosarcostin-3-O-3-O-methyl-6-deoxy-beta-D-allopyranosyl-(1-4)-O-beta-D-oleandropyranosyl-(1-4)-O-beta-D-cymaropyranoside marsdekoiside C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Marsdekoiside A and B

- Source : Marsdenia koi .

- Structural differences : Marsdekoiside A and B differ in glycosylation patterns and ester groups. For example, Marsdekoiside A lacks specific methoxy groups present in Marsdekoiside C .

- Activity : Both demonstrate anti-fertility effects but with varying potency. Marsdekoiside A showed higher efficacy in animal models compared to Marsdekoiside C .

Marsdekoiside D

Verrucoside

- Source : Gorgonian Eunicella verrucosa .

- Structural differences : Shares a pregnane core but includes a rare tetrasaccharide moiety, differentiating it from Marsdekoiside C’s simpler glycosylation .

- Activity : Cytotoxic against cancer cells (e.g., P388 murine leukemia), contrasting with Marsdekoiside C’s reproductive activity .

Marsuposide

- Source : Pterocarpus marsupium heartwood .

- Structural differences: Contains a hydroxybenzofuranone unit absent in Marsdekoiside C .

- Activity: No explicit anti-fertility data; historically used in traditional medicine for metabolic disorders .

Functional and Structural Comparison Table

| Compound | Source | Molecular Formula* | Melting Point (°C) | Optical Rotation ([α]D) | Key Activity |

|---|---|---|---|---|---|

| Marsdekoiside C | Marsdenia koi | C₃₄H₅₄O₁₂ (inferred) | 156–158 | +25° (MeOH) | Anti-fertility |

| Marsdekoiside A | Marsdenia koi | C₃₄H₅₄O₁₂ | Not reported | +18.6° (MeOH) | Anti-fertility |

| Marsdekoiside D | Marsdenia tenacissima | C₃₅H₅₆O₁₃ | 156–158 | +23° (C₅D₅N) | Anti-tumor |

| Verrucoside | Eunicella verrucosa | C₄₃H₆₈O₁₈ | Not reported | -12.3° (MeOH) | Cytotoxic |

| Marsuposide | Pterocarpus marsupium | C₂₉H₃₈O₁₀ | 156–158 | +8.4° (MeOH) | Metabolic regulation |

*Molecular formulas inferred or derived from structural descriptions in evidence.

Key Findings and Implications

Structural Determinants of Activity :

- The anti-fertility activity of Marsdekoiside C and its analogs (A, B) correlates with specific glycosylation patterns and ester groups, as altering these moieties (e.g., in Verrucoside or Marsuposide) shifts pharmacological outcomes .

- Cytotoxicity in Verrucoside may arise from its complex tetrasaccharide chain enhancing membrane interaction .

Source-Diverse Bioactivity :

- Pregnane glycosides from Marsdenia species predominantly target reproductive or oncological pathways, whereas marine-derived analogs (e.g., Verrucoside) exhibit broader cytotoxicity .

Research Gaps: Limited data exist on Marsdekoiside C’s exact molecular targets and pharmacokinetics. Comparative studies with Marsdekoiside D could clarify structure-activity relationships in anti-tumor vs. anti-fertility effects .

Q & A

Q. How can conflicting results between computational predictions and experimental data for Marsdekoiside C be reconciled?

- Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations or adjust docking scoring functions. Validate in silico predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for binding affinity measurements. Report discrepancies in supplementary materials to guide future methodological refinements .

Tables: Key Methodological Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.